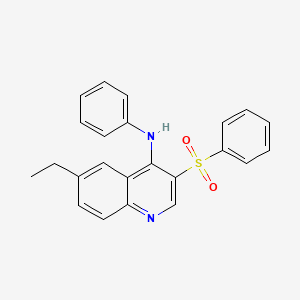

6-乙基-N-苯基-3-(苯磺酰基)喹啉-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-phenylsulfonylquinolines, which are related to the compound , has been discussed in various studies . For instance, one study highlighted the synthesis of 4-quinolone and its analogs, which are heterocyclic classes of organic compounds displaying biologically active and a broad spectrum of pharmaceutical drug scaffolds . The study discussed various synthesis protocols, including classical synthesis protocol, metal-free reaction protocol, and transition metal-catalyzed reaction procedures .Molecular Structure Analysis

The molecular structure of 3-phenylsulfonylquinolines, a class of compounds related to 6-ethyl-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine, has been studied . The study found that the antagonist activity of the 3-phenylsulfonylquinolines with respect to 5-HT6 receptors depended on the nature of the 4- and 8-substituents of the heterocycle .科学研究应用

绿色化学与合成

一项研究展示了一种绿色且高效的方法,通过切断靛红素 C-N 键然后进行环扩张反应来合成新化合物,展示了环境友好催化剂在区域选择性合成中的效用,这可能与 6-乙基-N-苯基-3-(苯磺酰基)喹啉-4-胺 等化合物的合成多功能性有关 (N. Poomathi et al., 2015)。

代谢物的合成

实现了结构相关化合物的代谢物的有效合成,突出了保护基团在高产率化学合成中的重要性以及创造具有理想性质的新化合物的潜力 (M. Mizuno et al., 2006)。

催化和离子液体

关于在不含溶剂的条件下合成 β-氨基醇和离子液体的研究展示了在涉及类似于 6-乙基-N-苯基-3-(苯磺酰基)喹啉-4-胺 的化合物的反应中使用最少溶剂的环境和化学效率,提供了对可持续化学实践的见解 (F. Fringuelli et al., 2004)。

利尿活性与结合研究

设计并合成了一系列化合物以用于潜在的利尿应用,其中一种化合物显示出显着的体内活性。这项研究突出了结构复杂的喹啉衍生物在药物化学中的治疗潜力 (A. Husain et al., 2016)。

抗菌活性

涉及喹啉衍生物及其金属螯合物的化合物的合成和表征表现出抗菌活性,强调了这些化合物作为开发新型抗菌剂在制药中的应用 (A. U. Patel, 2009)。

作用机制

Target of Action

Similar compounds, such as benzenesulfonic acid derivatives, have been evaluated as inhibitors of human neutrophil elastase (hne) . hNE is a serine proteinase that plays a crucial role in the immune response .

Mode of Action

It can be inferred from related compounds that it may act as a competitive inhibitor of its target enzyme . This means it likely binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.

Biochemical Pathways

Given its potential role as an hne inhibitor, it could impact pathways related to inflammation and immune response . hNE is involved in the degradation of a range of proteins, including all extracellular matrix proteins and many important plasma proteins .

Result of Action

As a potential hne inhibitor, it could potentially reduce inflammation and modulate immune response .

属性

IUPAC Name |

3-(benzenesulfonyl)-6-ethyl-N-phenylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2S/c1-2-17-13-14-21-20(15-17)23(25-18-9-5-3-6-10-18)22(16-24-21)28(26,27)19-11-7-4-8-12-19/h3-16H,2H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSMULNLSVQRED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzenesulfonyl)-6-ethyl-N-phenylquinolin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2880870.png)

![N-(3-chlorophenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2880871.png)

![N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide](/img/structure/B2880879.png)

![N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-methoxybenzamide](/img/structure/B2880884.png)

![(7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2880886.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;tetrafluoroborate](/img/structure/B2880889.png)

![4-((2,5-Dimethylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2880890.png)

![1-Methyl-4-[(4-{[(4-methylphenyl)sulfanyl]methyl}benzyl)sulfanyl]benzene](/img/structure/B2880892.png)